molecular formula C24H35NO2 B1385646 N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine CAS No. 1040684-71-6

N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine

Cat. No.: B1385646
CAS No.: 1040684-71-6
M. Wt: 369.5 g/mol
InChI Key: ZHRHSZAHEOWCKC-UHFFFAOYSA-N
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Description

“N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine” is a chemical compound with the molecular formula C24H35NO2 and a molecular weight of 369.54 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its molecular formula and weight, but without more specific information, a detailed analysis isn’t possible .

Scientific Research Applications

  • Lanthanide Complex Formation : The synthesis of N4O3 amine phenol ligands, related to the compound , can be used in creating lanthanide complexes. These complexes have applications in various fields including materials science and catalysis (Liu, Yang, Rettig, & Orvig, 1993).

  • Synthesis of Intermediates for Antibiotics : Similar amines have been employed in the synthesis of key intermediates for the preparation of antibiotics, indicating potential pharmacological applications (Fleck, McWhorter, DeKam, & Pearlman, 2003).

  • Development of Organic Electronic Materials : Research on related N-tert-butylamino compounds demonstrates their use in the synthesis of organic electronic materials like conductive polymers, indicating potential applications in electronics and photonics (Itoh, Matsuda, †§ Iwamura, & Hori, 2000).

  • Pharmaceutical Synthesis and Characterization : Similar amines have been utilized in synthesizing dopamine receptor ligands, highlighting their relevance in the development of neurological drugs (Claudi et al., 1992).

  • Asymmetric Synthesis of Amines : Studies have shown that N-tert-butanesulfinyl imines, closely related to the compound , serve as intermediates in the asymmetric synthesis of amines, which is crucial in producing chiral pharmaceuticals (Ellman, Owens, & Tang, 2002).

  • Applications in Organic Solar Cells : Research involving amine-based fullerene derivatives suggests potential applications in improving the efficiency of organic solar cells, indicating relevance in renewable energy technologies (Lv et al., 2014).

Properties

IUPAC Name

N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]-3-(3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-6-24(4,5)20-10-12-22(13-11-20)27-17-15-25-21-8-7-9-23(18-21)26-16-14-19(2)3/h7-13,18-19,25H,6,14-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRHSZAHEOWCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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